2,2'-Anhydro-L-uridine
Overview
Description
2,2'-Anhydro-L-uridine (2,2'-AUL) is a synthetic nucleoside analogue that has been studied for its potential applications in the fields of biochemistry and physiology. It is a derivative of uridine, in which one of the two hydroxyl groups has been replaced by hydrogen. This compound has been studied for its unique properties, which include its ability to form hydrogen bonds and its low reactivity towards nucleophiles. In addition, 2,2'-AUL has been found to be a potent inhibitor of the enzyme thymidylate synthase, which is involved in the synthesis of thymidine triphosphate (TTP), an important component of DNA.
Scientific Research Applications
Binding to Uridine Phosphorylase
2,2'-Anhydro-L-uridine has been studied for its binding potency to uridine phosphorylase from various sources, including Toxoplasma gondii and human liver. These studies have shown that compounds like 2,2'-anhydrouridines are potent inhibitors, with certain derivatives being identified as the best ligands for these enzymes. The binding of these compounds is influenced by modifications in the pentose moiety and the conformation around the N-glycosidic bond (El Kouni et al., 1996) (El Kouni et al., 1988).
Enzyme Substrate Behavior
Research on L-uridine, including its enantiomer, 2,2'-Anhydro-L-uridine, indicates its behavior as an enzyme substrate. It has been observed that L-uridine can be converted to 5'-L-uridylic acid by nucleoside phosphotransferase, demonstrating the metabolic interactions of such compounds (Wu & Chargaff, 1969).
Inhibitor of Uridine Phosphorylase
2,2'-Anhydrouridine derivatives have been identified as potent and selective inhibitors of uridine phosphorylase. This property is significant because it allows for the modulation of metabolic pathways involving pyrimidine nucleosides, which are crucial in various biological processes (Veres et al., 1985).
Structural Analysis and Drug Development
The crystal structure of uridine nucleoside phosphorylase complexed with 2,2'-anhydrouridine has been studied, providing insights into the molecular interactions of this compound. Such structural analyses are vital for developing new drugs targeting specific enzymes or pathways (Lashkov et al., 2010).
Role in Metabolic Engineering
2,2'-Anhydro-L-uridine is relevant in metabolic engineering, particularly in the production of uridine through microbial fermentation. Modifying specific metabolic pathways can lead to increased uridine yield, showcasing the importance of such nucleoside derivatives in biotechnological applications (Wu et al., 2018).
Novel Synthetic Methodologies
Research hasalso explored novel synthetic methodologies involving 2,2'-anhydrouridine, such as the stereo- and regiospecific introduction of structural modifications at the 2'-position of uridine nucleosides. These novel classes of modified nucleosides demonstrate the versatility of 2,2'-anhydrouridine in synthetic chemistry (Sebesta et al., 1996).
Impact on Antitumor Activity
2,2'-Anhydro-5-ethyluridine, a derivative of 2,2'-anhydrouridine, has been shown to have differential effects on the antitumor activity of certain drugs. Its role as an inhibitor of uridine phosphorylase can affect the metabolism and effectiveness of antitumor agents, highlighting its potential in cancer therapy (Iigo et al., 1990).
Conformation and Binding Studies
The conformation of 2,2'-anhydrouridine and its derivatives has been a subject of study, providing insights into how modifications in the nucleoside structure affect its binding and biological activity. Such research is crucial for understanding the molecular basis of drug action and for designing new therapeutic agents (Guschlbauer et al., 1974).
properties
IUPAC Name |
(2S,4S,5S,6R)-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c12-3-4-6(14)7-8(15-4)11-2-1-5(13)10-9(11)16-7/h1-2,4,6-8,12,14H,3H2/t4-,6-,7+,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGITDASWNOAGG-JPCMASIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN2[C@@H]3[C@@H]([C@H]([C@@H](O3)CO)O)OC2=NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446477 | |
Record name | 2,2'-Anhydro-L-uridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Anhydro-L-uridine | |
CAS RN |
31501-46-9 | |
Record name | 2,2'-Anhydro-L-uridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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